4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group at position 2 and a phenyl group at position 4. The phenyl group is further modified with an N,N-dimethylaminocarbonyl (–CON(CH₃)₂) substituent.
Properties
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-10(4-6-11)12-7-8-15-13(17)9-12/h3-9H,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVTIRSQLLCED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683059 | |
| Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-21-4 | |
| Record name | N,N-Dimethyl-4-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves the following steps:
Formation of the Phenyl Substituent: The phenyl ring with the dimethylaminocarbonyl group can be synthesized through a Friedel-Crafts acylation reaction, where dimethylamine and a suitable acyl chloride react in the presence of a Lewis acid catalyst.
Coupling with Pyridine: The phenyl substituent is then coupled with a pyridine derivative through a Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the dimethylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, while the dimethylaminocarbonyl group can interact with hydrophobic pockets in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with the target molecule:
Key Observations :
- Polarity and Solubility: The dimethylaminocarbonyl group (–CON(CH₃)₂) enhances polarity compared to nonpolar substituents (e.g., –CH₃) but is less polar than carboxylic acids (–COOH) or esters (–COOEt). This affects solubility in organic vs. aqueous media .
- Acidity : The hydroxyl group (pKa ~3–5 in analogs) is more acidic than the amide group (pKa ~8–10). Carboxylic acid analogs (e.g., 4-(4-carboxy-...) exhibit lower pKa (~3.34) due to the –COOH group .
- Hydrogen Bonding: The hydroxyl group can act as both donor and acceptor, while the amide group participates in hydrogen bonding, influencing crystallinity and melting points .
Physicochemical Properties
Experimental data for analogs are summarized below:
Biological Activity
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, a compound belonging to the class of pyridine derivatives, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.28 g/mol. The compound features a hydroxypyridine core substituted with a dimethylaminocarbonyl group on the phenyl ring, contributing to its unique chemical behavior and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the dimethylaminocarbonyl moiety enhances hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, including HeLa cells, through mechanisms that involve apoptosis and cell cycle arrest.
Cytotoxicity Studies
Recent research has evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key studies:
IC50 values represent the concentration required to inhibit cell viability by 50% after a specified treatment duration.
Mechanistic Insights
The mechanism underlying the anticancer activity has been partially elucidated through various assays:
- Apoptosis Assays : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
- Cell Cycle Analysis : Treatment resulted in G1 phase arrest, suggesting interference with cell cycle progression.
Case Study 1: Inhibition of Acetylcholinesterase
A study focused on the inhibition of acetylcholinesterase (AChE) demonstrated that this compound exhibited competitive inhibition characteristics. This finding is significant as AChE inhibitors are commonly explored for therapeutic applications in neurodegenerative diseases.
Case Study 2: Anti-inflammatory Activity
In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis. The mechanism involves modulation of cytokine release and suppression of inflammatory pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
